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Introduction

Pseudomonine is a siderophore produced by certain strains of Pseudomonas fluorescens,
such as the biocontrol strain WCS374, to facilitate iron acquisition in iron-limited environments.
As a high-affinity iron chelator, pseudomonine plays a crucial role in the bacterium's survival
and its interactions with other microorganisms and host plants. The biosynthesis of this
complex molecule involves a sophisticated enzymatic pathway encoded by the pms gene
cluster. This technical guide provides a comprehensive overview of the pseudomonine
biosynthesis pathway, including its genetic organization, enzymatic steps, regulatory
mechanisms, and relevant experimental methodologies.

Genetic Organization of the Pseudomonine
Biosynthesis Gene Cluster

The biosynthesis of pseudomonine is orchestrated by the pms gene cluster. In Pseudomonas
fluorescens WCS374, this cluster has been identified and characterized. The core genes
involved in the synthesis of the pseudomonine backbone are organized in an operon,
pmsCEAB.[1] Other genes, including those encoding non-ribosomal peptide synthetases
(NRPSs), are also part of the larger pms cluster.
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Table 1: Genes of the pms Cluster and Their Putative Functions

Gene

Encoded Protein

Putative Function in
Pseudomonine
Biosynthesis

pmsC

Isochorismate synthase

Catalyzes the conversion of
chorismate to isochorismate,
the first step in the
biosynthesis of the salicylic

acid moiety.[1]

pmsB

Isochorismate-pyruvate lyase

Catalyzes the conversion of
isochorismate to salicylic acid

and pyruvate.[1]

pmsA

Histidine decarboxylase

Catalyzes the decarboxylation
of L-histidine to produce
histamine, a precursor of the

pseudomonine molecule.[1]

pmsE

Non-ribosomal peptide
synthetase (NRPS)

Involved in the activation and
incorporation of precursor
molecules (salicylic acid,
histamine, and others) into the
growing pseudomonine

structure.

pmsD

Non-ribosomal peptide
synthetase (NRPS)

Likely involved in the assembly
of the peptide backbone of

pseudomonine.

pmsG

Non-ribosomal peptide
synthetase (NRPS)

Likely involved in the assembly
of the peptide backbone of

pseudomonine.

pmsF

Putative formyltransferase

Potentially involved in the
formylation of a precursor

molecule.
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The Pseudomonine Biosynthesis Pathway

The biosynthesis of pseudomonine is a multi-step process that begins with the synthesis of its
precursor molecules: salicylic acid and histamine. These precursors are then assembled by a
series of enzymes, including non-ribosomal peptide synthetases (NRPSSs).

Precursor Biosynthesis

o Salicylic Acid Synthesis: The pathway initiates with the conversion of chorismate, a key
intermediate in the shikimate pathway, to salicylic acid. This two-step process is catalyzed by
the enzymes PmsC and PmsB.

o Chorismate to Isochorismate: PmsC, an isochorismate synthase, converts chorismate to
isochorismate.[1]

o Isochorismate to Salicylic Acid: PmsB, an isochorismate-pyruvate lyase, then converts
isochorismate to salicylic acid and pyruvate.[1]

o Histamine Synthesis: The second precursor, histamine, is synthesized from the amino acid
L-histidine through a decarboxylation reaction catalyzed by the enzyme PmsA, a histidine
decarboxylase.[1]

Assembly by Non-Ribosomal Peptide Synthetases
(NRPSSs)

The assembly of the final pseudomonine molecule from its precursors is carried out by a
series of multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSS),
including PmsE, PmsD, and PmsG. These enzymes function as an assembly line, activating
and sequentially adding the precursor molecules to form the final complex structure. The exact
order of assembly and the specific roles of each NRPS module are still under investigation.
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A simplified diagram of the pseudomonine biosynthesis pathway.

Regulation of Pseudomonine Biosynthesis

The production of pseudomonine is tightly regulated in response to iron availability. Under
iron-replete conditions, the expression of the pms gene cluster is repressed, while under iron-
limiting conditions, its expression is induced. This regulation is primarily mediated by the Ferric
Uptake Regulator (Fur) protein.

In the presence of ferrous iron (Fe2*), the Fur protein binds to specific DNA sequences known
as "Fur boxes" or "iron boxes" located in the promoter region of iron-regulated genes, including
the pms operon. This binding blocks the transcription of these genes.[1] When iron is scarce,
the Fur protein does not bind to DNA, allowing for the transcription of the pms genes and the
subsequent biosynthesis of pseudomonine. Two putative iron boxes have been identified
upstream of the pmsC gene in P. fluorescens WCS374.[1]
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Regulation of the pms operon by the Fur protein in response to iron levels.

Quantitative Data

Quantitative analysis of pseudomonine production and the kinetics of its biosynthetic enzymes
are crucial for understanding the efficiency of the pathway. The following tables summarize
available quantitative data. It is important to note that specific kinetic data for the Pms enzymes
are limited, and thus, data from homologous enzymes are provided as representative values.

Table 2: Pseudomonine Production by Pseudomonas fluorescens WCS374r
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Pseudomonine Production

Condition Reference
(uM)

Iron-limited SSM medium ~120 [2]

Iron-supplemented medium Not detected [2]

Table 3: Representative Enzyme Kinetic Parameters

Enzyme kcat/Km (M-

Substrate Km (pM) kcat (s-1) Reference
(Homolog) 1s-1)
PchA (P. . 0.00070 +
] Chorismate 42+ 2 17+1 [3]

aeruginosa) 0.00001
PchB (P. Isochorismat 3]
aeruginosa) e
AtICS1 (A. ,

] Chorismate 41.5 0.645 1.55x 104 [1]
thaliana)

Note: PchA is a homolog of PmsC, and PchB is a homolog of PmsB. AtICS1 is an
isochorismate synthase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the
pseudomonine biosynthesis pathway.

Quantification of Siderophore Production (Chrome
Azurol S - CAS Assay)

The CAS assay is a universal method for detecting and quantifying siderophores.
Materials:

o CAS agar plates or CAS solution
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o Bacterial culture supernatant

e Spectrophotometer

Protocol (Liquid Assay):

o Grow the bacterial strain in iron-limited medium.

o Centrifuge the culture to pellet the cells and collect the supernatant.

¢ Mix the culture supernatant with an equal volume of CAS assay solution.

 Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

e Measure the absorbance at 630 nm.

o Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where
Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of
the sample (supernatant + CAS solution).
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Workflow for the Chrome Azurol S (CAS) liquid assay.

Construction of a Gene Knockout Mutant (e.g., pmsB)
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Creating gene-specific knockout mutants is essential for functional analysis. This protocol
describes a general method using a suicide vector and homologous recombination.

Materials:

P. fluorescens WCS374 genomic DNA

Suicide vector (e.g., pPEX18Tc)

E. coli cloning and donor strains

Primers for amplifying flanking regions of pmsB

Restriction enzymes and DNA ligase

Antibiotics and sucrose for selection

Protocol:
e Construct the knockout vector:

o Amplify the upstream and downstream flanking regions of the pmsB gene from P.
fluorescens WCS374 genomic DNA using PCR.

o Clone these flanking regions into a suicide vector, creating an in-frame deletion of the
pmsB gene.

o Conjugation:

o Transform the knockout vector into an E. coli donor strain.

o Mate the donor strain with the recipient P. fluorescens WCS374.
» Selection of Single Crossovers (Merodiploids):

o Select for P. fluorescens cells that have integrated the suicide vector into their
chromosome by plating on a medium containing an antibiotic to which the vector confers
resistance.
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» Selection of Double Crossovers (Knockout Mutants):
o Culture the merodiploids in a medium without antibiotic selection.

o Plate the culture on a medium containing sucrose. The sacB gene on the suicide vector
confers sucrose sensitivity, so only cells that have lost the vector through a second
crossover event will survive.

o Verification:

o Screen the sucrose-resistant colonies by PCR and DNA sequencing to confirm the
deletion of the pmsB gene.
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Workflow for creating a gene knockout mutant via homologous recombination.

Heterologous Expression and Purification of a His-
tagged Pms Protein (e.g., PmsC)

Recombinant production of biosynthetic enzymes allows for their detailed biochemical

characterization.
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Materials:

Expression vector (e.g., pET vector)

E. coli expression strain (e.g., BL21(DE3))

Primers for amplifying the pmsC gene

IPTG for induction

Ni-NTA affinity chromatography column

Buffers for lysis, washing, and elution

Protocol:

Cloning:

o Amplify the pmsC gene from P. fluorescens WCS374 genomic DNA and clone it into an
expression vector containing a His-tag sequence.

Expression:

o Transform the expression vector into an E. coli expression strain.

o Grow the culture to mid-log phase and induce protein expression with IPTG.

Lysis:

o Harvest the cells by centrifugation and resuspend them in lysis buffer.

o Lyse the cells by sonication or using a French press.

Purification:

o Clarify the lysate by centrifugation.

o Load the supernatant onto a Ni-NTA column.
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o Wash the column with wash buffer to remove unbound proteins.

o Elute the His-tagged PmsC protein with elution buffer containing imidazole.

e Analysis:

o Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis

gRT-PCR is used to quantify the expression levels of the pms genes under different conditions.
Materials:

RNA extraction kit

Reverse transcriptase

gPCR instrument and reagents (e.g., SYBR Green)

Primers specific for the target pms gene and a housekeeping gene

Protocol:

» RNA Extraction:
o Grow P. fluorescens under the desired conditions (e.g., iron-replete vs. iron-limited).
o Extract total RNA from the bacterial cells.

e cDNA Synthesis:
o Synthesize cDNA from the extracted RNA using reverse transcriptase.

e PCR:

o Perform gPCR using primers for the target pms gene and a housekeeping gene for
normalization.
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o Data Analysis:

o Calculate the relative expression of the target gene using the AACt method.

LC-MS/MS Analysis of Pseudomonine

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the
identification and characterization of secondary metabolites like pseudomonine.

Materials:

LC-MS/MS system

C18 reverse-phase column

Solvents for mobile phase (e.g., water, acetonitrile, formic acid)

Bacterial culture supernatant

Protocol:

e Sample Preparation:
o Grow P. fluorescens in iron-limited medium and collect the supernatant.
o Filter the supernatant to remove any remaining cells.

e LC Separation:

o Inject the sample onto a C18 column.

o Separate the metabolites using a gradient of water and acetonitrile, both typically
containing a small amount of formic acid.

e« MS/MS Analysis:

o Analyze the eluting compounds using an electrospray ionization (ESI) source in positive
ion mode.
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o Perform tandem mass spectrometry (MS/MS) on the ion corresponding to the mass of
pseudomonine to obtain its fragmentation pattern.

o Data Analysis:

o Analyze the fragmentation pattern to confirm the structure of pseudomonine.

Conclusion

The pseudomonine biosynthesis pathway in Pseudomonas fluorescens is a fascinating and
complex process that is critical for the bacterium's ability to thrive in iron-poor environments.
This technical guide has provided a detailed overview of the genetic and biochemical basis of
this pathway, its regulation, and the experimental methods used for its study. A deeper
understanding of this pathway not only sheds light on microbial iron metabolism but also opens
avenues for the development of novel antimicrobial agents and plant-growth-promoting
strategies. Further research is needed to fully elucidate the intricate details of the NRPS-
mediated assembly and to explore the full biotechnological potential of pseudomonine and its
biosynthetic machinery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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